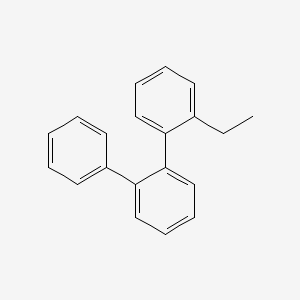

1-Ethyl-2-(2-phenylphenyl)benzene

説明

1-Ethyl-2-(2-phenylphenyl)benzene is a polyaromatic hydrocarbon featuring a central benzene ring substituted with an ethyl group at position 1 and a biphenyl moiety at position 2. The biphenyl group introduces extended conjugation, enhancing aromatic interactions and influencing physicochemical properties such as solubility and thermal stability. This compound is primarily utilized in organic synthesis and materials science due to its rigid, planar structure .

特性

CAS番号 |

65634-75-5 |

|---|---|

分子式 |

C20H18 |

分子量 |

258.4 g/mol |

IUPAC名 |

1-ethyl-2-(2-phenylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3 |

InChIキー |

IFFBOBHSWKIUEE-UHFFFAOYSA-N |

正規SMILES |

CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:

Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Grignard Reaction: Another approach involves the reaction of biphenyl with ethylmagnesium bromide (a Grignard reagent) followed by protonation to yield 1-ethyl-2-(2-phenylphenyl)benzene.

Industrial Production Methods: Industrial production of 1-ethyl-2-(2-phenylphenyl)benzene often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

Nitration: Nitro derivatives of 1-ethyl-2-(2-phenylphenyl)benzene.

Oxidation: Ketones or carboxylic acids.

Reduction: Amines from nitro derivatives.

科学的研究の応用

1-Ethyl-2-(2-phenylphenyl)benzene has several applications in scientific research, including:

作用機序

The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .

類似化合物との比較

Alkyl-Substituted Benzene Derivatives

*Calculated based on molecular formula.

Key Differences :

- The biphenyl substituent in 1-Ethyl-2-(2-phenylphenyl)benzene increases steric bulk and π-π stacking capability compared to benzyl or branched alkyl derivatives .

- Branched alkyl chains (e.g., 1-methylpropyl) reduce melting points and enhance solubility in aliphatic solvents, whereas the biphenyl group favors aromatic solvents .

Biphenyl and Phenyl-Substituted Compounds

Key Differences :

Heterocyclic Derivatives

Key Differences :

- Heterocycles (e.g., pyrrolidine, thiazole) introduce nitrogen or sulfur atoms, enabling coordination chemistry and biological interactions absent in purely aromatic systems .

- Extended conjugation in carbocyanine dyes shifts absorption spectra to visible regions, unlike non-heterocyclic analogs .

Comparative Analysis of Physical and Chemical Properties

Thermal Stability :

Solubility :

- Polar substituents (e.g., methoxy in 2-Ethynylanisole) improve solubility in polar solvents like methanol, while nonpolar groups (e.g., ethyl) favor hexanes or toluene .

Reactivity :

- Electron-withdrawing groups (e.g., chloro in aziridine derivatives) enhance electrophilic substitution rates, whereas electron-donating groups (e.g., methyl) slow reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。